Diphenyl piperidine-2-phosphonate hcl
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Overview
Description
Diphenyl piperidine-2-phosphonate hcl is a chemical compound with the molecular formula C17H21ClNO3P. It is a product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of piperidine derivatives, which includes this compound, has been a subject of extensive research . The third phosphonylating reagent commonly used in laboratories is diphenyl H-phosphonate (DPHP), a reagent in which the electron-withdrawing effect of both the phenyl groups makes the phosphorus center sufficiently electrophilic to effect a rapid transesterification with alcohols, including nucleosides .Molecular Structure Analysis
The molecular structure of this compound consists of a piperidine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Piperidine derivatives, including this compound, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Mechanism of Action
While the specific mechanism of action for Diphenyl piperidine-2-phosphonate hcl is not mentioned in the retrieved papers, piperidine derivatives in general have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects .
Safety and Hazards
Future Directions
Piperidine derivatives, including Diphenyl piperidine-2-phosphonate hcl, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring new synthesis methods and investigating the potential therapeutic applications of these compounds .
Properties
IUPAC Name |
2-diphenoxyphosphorylpiperidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO3P.ClH/c19-22(17-13-7-8-14-18-17,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16;/h1-6,9-12,17-18H,7-8,13-14H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBCYEVOEHZSNF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598765 |
Source
|
Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174298-15-8 |
Source
|
Record name | Phosphonic acid, 2-piperidinyl-, diphenyl ester, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=174298-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenyl piperidin-2-ylphosphonate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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